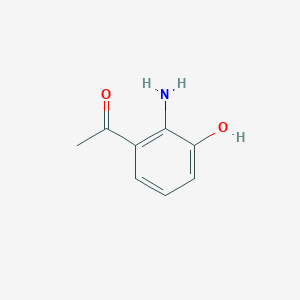

2'-Amino-3'-hydroxyacetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-amino-3-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5(10)6-3-2-4-7(11)8(6)9/h2-4,11H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIASMSSGMRMQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196364 | |

| Record name | 2'-Amino-3'-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4502-10-7 | |

| Record name | 2′-Amino-3′-hydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4502-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Amino-3'-hydroxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004502107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Amino-3'-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Amino-3'-hydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-AMINO-3'-HYDROXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KRH9WZ359 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2'-Amino-3'-hydroxyacetophenone for Researchers and Drug Development Professionals

Abstract: This in-depth technical guide provides a comprehensive overview of 2'-Amino-3'-hydroxyacetophenone, a key building block in synthetic organic and medicinal chemistry. The document elucidates its core chemical and physical properties, explores synthetic methodologies and reactivity patterns, and highlights its significant applications in the pharmaceutical industry. This guide is designed to be an essential resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights.

Introduction

This compound is a bifunctional aromatic ketone that serves as a pivotal intermediate in the synthesis of a wide range of heterocyclic compounds. Its structure, featuring an amino group and a hydroxyl group positioned ortho and meta to an acetyl group respectively, provides a unique platform for constructing complex molecular architectures, including those with significant biological activity. This guide will delve into the essential technical details of this compound, providing a robust framework for its effective use in research and development.

Physicochemical Properties

A precise understanding of the physicochemical properties of this compound is fundamental for its handling, reaction design, and analytical characterization. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₂ | |

| Molecular Weight | 151.16 g/mol | [1] |

| Appearance | Light yellow to amber or dark green powder/crystal | [2] |

| Melting Point | 95-98 °C | [3] |

| Boiling Point | 287.2 ± 25.0 °C at 760 mmHg (Predicted) | |

| Solubility | Soluble in water, methanol, and other organic solvents. | [4] |

| pKa (Predicted) | Not readily available | |

| LogP | 1.23 | |

| CAS Number | 4502-10-7 | [1][2] |

Synthesis and Manufacturing

The synthesis of this compound can be accomplished through several routes, typically involving the reduction of a nitro-substituted precursor.

Laboratory-Scale Synthetic Protocol: Catalytic Hydrogenation

A common and efficient laboratory-scale synthesis involves the catalytic hydrogenation of 2-hydroxy-3-nitroacetophenone.[5]

Materials:

-

2-hydroxy-3-nitroacetophenone

-

Ethanol

-

Platinum on charcoal (Pt/C) catalyst

-

Hydrogen gas source

-

Filtration apparatus (e.g., Celite)

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve 2-hydroxy-3-nitroacetophenone (1.0 eq) in ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of platinum on charcoal (e.g., 5-10 mol%) to the solution.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 p.s.i.) and stir the reaction mixture vigorously at room temperature.[5]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.

-

Concentration: Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting solid can be further purified by chromatography on a silica gel column or by recrystallization to obtain pure this compound.[5]

Causality and Experimental Choices:

-

Catalytic Hydrogenation: This method is often preferred for its clean conversion and high yields, avoiding the use of stoichiometric metal reagents that can lead to more complex work-up procedures.

-

Platinum on Charcoal: Pt/C is a highly efficient and robust catalyst for the reduction of aromatic nitro groups.

-

Ethanol as Solvent: Ethanol is a good solvent for both the starting material and the product, and it is compatible with the hydrogenation conditions.

Alternative Synthetic Routes

Other synthetic strategies include the reduction of 2-hydroxy-3-nitroacetophenone using iron powder in the presence of a strong acid like concentrated HCl.[3] Additionally, multi-enzyme biosynthetic routes are being developed for a more sustainable production of this compound.[6]

Reactivity and Applications in Drug Discovery

The chemical versatility of this compound makes it a valuable precursor for a variety of complex molecules, particularly in the synthesis of active pharmaceutical ingredients (APIs).

Key Intermediate for Pranlukast Synthesis

One of the most significant applications of this compound is as a key intermediate in the synthesis of Pranlukast, a leukotriene receptor antagonist used for the treatment of asthma and allergic rhinitis.[3][7]

Caption: Role of this compound in Pranlukast synthesis.

Synthesis of Heterocyclic Scaffolds

The presence of the ortho-amino ketone functionality allows for its participation in various cyclization reactions to form important heterocyclic cores. For instance, it can undergo condensation reactions to form benzoxazole chalcones, which have shown potential as anti-tumor agents.[3]

Safety, Handling, and Storage

Proper handling and storage of this compound are crucial to ensure laboratory safety and maintain the integrity of the compound.

-

Hazard Identification: This compound is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It can cause skin and eye irritation, and may cause respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat when handling this substance.[9][10]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[9] Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[7][10]

Conclusion

This compound is a chemical intermediate of significant value, particularly in the pharmaceutical industry. Its unique structural features and versatile reactivity provide a foundation for the synthesis of complex, biologically active molecules. This guide has provided a detailed overview of its properties, synthesis, reactivity, and applications, offering a comprehensive resource for researchers and drug development professionals. A thorough understanding of the information presented herein is essential for the safe and effective utilization of this important compound.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 20591, this compound. [Link]

- Google Patents. CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone.

- Oxford Lab Fine Chem LLP.

- PrepChem. Synthesis of 3-amino-2-hydroxyacetophenone. [Link]

- Google Patents. CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 11086, 2'-Aminoacetophenone. [Link]

- General procedure for the synthesis of 3-hydroxyflavone ligands. [Link]

- MSDS of 3-Amino-2-Hydroxyacetophenone. [Link]

- Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis. [Link]

- ChemBK. 3-Amino-2-hydroxyacetophenone hydrochloride. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of 3-Amino-2-Hydroxyacetophenone in API Synthesis. [Link]

- ChemSrc. 3-Amino-2-hydroxyacetophenone. [Link]

- Valence Labs. The Significance of 3-Hydroxyacetophenone Manufacturer. [Link]

- RIFM fragrance ingredient safety assessment, 2-hydroxyacetophenone, CAS Registry Number 118-93-4. [Link]

- Wikipedia. 3-Hydroxyacetophenone. [Link]

Sources

- 1. This compound | C8H9NO2 | CID 20591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 4502-10-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone - Google Patents [patents.google.com]

- 4. chembk.com [chembk.com]

- 5. prepchem.com [prepchem.com]

- 6. Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. echemi.com [echemi.com]

- 9. oxfordlabchem.com [oxfordlabchem.com]

- 10. capotchem.cn [capotchem.cn]

A Senior Application Scientist's Technical Guide to 2'-Amino-3'-hydroxyacetophenone (CAS 4502-10-7)

This guide provides an in-depth analysis of 2'-Amino-3'-hydroxyacetophenone, a pivotal chemical intermediate in modern organic synthesis and pharmaceutical development. We will explore its fundamental properties, delve into validated synthesis protocols with mechanistic rationales, examine its applications in drug discovery, and detail its spectroscopic signature and safety profile. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.

Core Chemical Identity and Physicochemical Properties

This compound, with the IUPAC name 1-(2-amino-3-hydroxyphenyl)ethanone, is an aromatic ketone containing both an amino and a hydroxyl functional group on the phenyl ring.[1] These groups are ortho and meta, respectively, to the acetyl substituent, a configuration that imparts specific reactivity and makes it a valuable precursor for synthesizing complex heterocyclic systems. Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 4502-10-7 | [1] |

| Molecular Formula | C₈H₉NO₂ | [1][2] |

| Molecular Weight | 151.16 g/mol | [1][2] |

| Appearance | Light yellow to amber to dark green powder/crystal | |

| Melting Point | 182 °C (decomposes) | |

| Topological Polar Surface Area | 63.3 Ų | [1][2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

Synthesis Methodologies and Mechanistic Rationale

The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. Several routes have been developed, ranging from classical organic reactions to modern biosynthetic approaches.

Dominant Synthetic Pathway: Regioselective Nitration and Subsequent Reduction

A prevalent and scalable method begins with a readily available precursor, 2'-hydroxyacetophenone. The primary challenge is to introduce a nitro group at the 3'-position, ortho to the hydroxyl group and meta to the acetyl group, while avoiding the formation of undesired isomers.

The hydroxyl group is a strong ortho-, para-director. Direct nitration would yield a significant amount of the 5'-nitro isomer. To achieve the desired 3'-nitration, a "blocking/directing" strategy is employed.

Caption: A common synthesis workflow for this compound.

Causality Behind Experimental Choices:

-

Protection Step: Chlorosulfonic acid is used to introduce a sulfonic acid (-SO₃H) group at the 5'-position (para to the hydroxyl group). This sterically and electronically blocks the most reactive para-position, forcing the incoming electrophile (the nitronium ion, NO₂⁺) to add to one of the remaining ortho positions.[3]

-

Nitration Step: A mixture of concentrated nitric acid and sulfuric acid generates the nitronium ion. With the 5'-position blocked, nitration is directed to the 3'-position, which is ortho to the activating hydroxyl group.[3]

-

Deprotection (Hydrolysis): The sulfonic acid group is readily removed by refluxing in water, regenerating the free phenol.[3]

-

Reduction Step: The nitro group of the resulting intermediate, 2'-hydroxy-3'-nitroacetophenone, is reduced to an amino group. A common and cost-effective method is the use of iron powder in the presence of a strong acid like concentrated HCl.[3] Alternatively, catalytic hydrogenation using catalysts like Platinum on charcoal (Pt/C) can be employed for a cleaner reduction.[4]

Detailed Experimental Protocol (Exemplary)

The following protocol is a representative synthesis adapted from methodologies described in the patent literature.[3]

-

Protection: Add 2'-hydroxyacetophenone (1.0 eq) to a reaction flask. Cool the flask to 0-5 °C in an ice bath. Add chlorosulfonic acid (1.5 eq) dropwise with stirring, maintaining the low temperature. After the addition is complete, allow the reaction to warm to room temperature and then heat to 80 °C for 1 hour.

-

Nitration: Cool the reaction mixture to below 20 °C. Slowly add a pre-prepared nitrating mixture (concentrated H₂SO₄ and concentrated HNO₃) dropwise. Maintain stirring for 1 hour after addition.

-

Hydrolysis: Add water to the reaction mixture and heat to reflux to hydrolyze the sulfonic acid group, yielding the 2'-hydroxy-3'-nitroacetophenone intermediate.

-

Reduction: Isolate the nitro intermediate. To the intermediate, add iron powder (Fe) and concentrated hydrochloric acid (HCl) and reflux the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: After the reaction is complete, neutralize the mixture with a base. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a solvent like methanol to yield this compound with high purity.[3]

Alternative Synthetic Routes

-

Biosynthesis: A novel, greener approach utilizes a multi-enzyme system to produce the target compound from m-nitroacetophenone. This method involves enzymes like nitrobenzene nitroreductase and hydroxylaminobenzene mutase, offering a sustainable alternative to traditional chemical synthesis.[5]

-

From 2-Aminophenol: Another route starts with 2-aminophenol, which undergoes a series of reactions including acetylation, bromination, a Hoesch reaction, and finally catalytic hydrogenation to remove the bromine and yield the final product.[6]

Applications in Medicinal Chemistry and Drug Development

This compound is not typically a final drug product but rather a crucial building block (scaffold) for constructing more complex, biologically active molecules. Its bifunctional nature allows for the creation of diverse chemical libraries.

Caption: Key applications of this compound in synthesis.

-

Synthesis of Pranlukast: Its most prominent application is as a key intermediate in the synthesis of Pranlukast, a leukotriene receptor antagonist used for the prevention and treatment of asthma and allergic rhinitis.[3][7]

-

Anti-Tumor Agents: It is used to synthesize benzoxazole chalcone compounds, which have demonstrated anti-tumor activity.[3][8] Chalcones are a class of compounds known for a wide range of pharmacological effects.

-

Diversity-Oriented Synthesis: As a substituted amino acetophenone, it serves as a versatile starting material in diversity-oriented synthesis to create libraries of natural product analogs, such as flavones and quinolones, which are scaffolds frequently studied in drug discovery.[9]

-

Potential Intrinsic Activity: Research also suggests that the core molecule itself may possess antioxidant, antimicrobial, and neuroprotective properties, making it and its simple derivatives interesting candidates for further investigation.[8]

Spectroscopic Characterization Profile

Structural elucidation and purity assessment rely on standard spectroscopic techniques. The expected data for this compound are as follows:

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons (3H) appearing as complex multiplets in the ~6.5-7.8 ppm range. - A singlet for the methyl protons (-CH₃) around ~2.6 ppm. - Broad singlets for the amino (-NH₂) and hydroxyl (-OH) protons, which are exchangeable with D₂O. |

| ¹³C NMR | - A carbonyl carbon (C=O) signal downfield, typically >195 ppm. - Six distinct aromatic carbon signals between ~115-155 ppm. - A methyl carbon (-CH₃) signal upfield, around ~28 ppm. |

| IR Spectroscopy | - A strong C=O stretch for the ketone at ~1650-1680 cm⁻¹. - Broad O-H and N-H stretching bands in the range of 3200-3500 cm⁻¹. - C-N and C-O stretching bands in the fingerprint region. |

| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) at m/z = 151. - A prominent fragment ion at m/z = 136, corresponding to the loss of a methyl group ([M-CH₃]⁺). |

Note: The exact chemical shifts and peak intensities can vary based on the solvent and instrument used. This data is inferred from spectral data of structurally similar compounds and general principles.[1][10][11]

Safety, Handling, and Storage

Proper handling of this compound is crucial for laboratory safety.

-

Hazard Classification: The compound is classified as harmful. The GHS hazard statements are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).[1]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[12]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

First Aid:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13] The compound may be air-sensitive, and storage under an inert gas is recommended.

Conclusion

This compound (CAS 4502-10-7) is a high-value chemical intermediate whose utility is firmly established in the pharmaceutical industry, most notably in the synthesis of the anti-asthmatic drug Pranlukast. The synthetic challenges posed by its specific substitution pattern have been overcome through elegant chemical strategies, such as regioselective nitration via protecting groups. With emerging interests in its derivatives as anti-cancer agents and the development of novel biosynthetic routes, its importance in medicinal and organic chemistry is set to continue. A thorough understanding of its properties, synthesis, and handling is essential for any scientist working with this versatile molecular scaffold.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Google Patents. (2022). CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone.

- Google Patents. (2020). CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone.

- Oxford Lab Chem. (n.d.). Material Safety Data Sheet - 2-amino acetophenone.

- PrepChem.com. (n.d.). Synthesis of 3-amino-2-hydroxyacetophenone.

- ChemBuyersGuide.com, Inc. (n.d.). BOC Sciences.

- SpectraBase. (n.d.). 2-AMINO-3-HYDROXY-ACETOPHENONE - Optional[MS (GC)] - Spectrum.

- Chembiochem. (2023). Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis.

- MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs.

- Google Patents. (2019). CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone.

Sources

- 1. This compound | C8H9NO2 | CID 20591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]

- 7. CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]

- 8. smolecule.com [smolecule.com]

- 9. mdpi.com [mdpi.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. benchchem.com [benchchem.com]

- 12. oxfordlabchem.com [oxfordlabchem.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to 1-(2-amino-3-hydroxyphenyl)ethanone: Synthesis, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-amino-3-hydroxyphenyl)ethanone, a molecule of significant interest due to its role as a metabolite in the kynurenine pathway of tryptophan metabolism. This document details its physicochemical properties, outlines a proposed regioselective synthetic route, and provides a thorough characterization profile based on predicted and comparative spectroscopic data. Furthermore, it explores the compound's known biological significance and potential applications in biomedical research, particularly in the context of diseases associated with tryptophan metabolism disturbances. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction: A Metabolite of Interest

1-(2-Amino-3-hydroxyphenyl)ethanone, also known as 2-amino-3-hydroxyacetophenone, is an endogenous metabolite that has garnered attention for its association with tryptophan metabolism.[1][2] Tryptophan, an essential amino acid, is metabolized through several pathways, with the kynurenine pathway being of particular importance in both physiological and pathological processes.[3][4] Disturbances in this pathway have been implicated in a range of conditions, including cancer, leukemia, and anemia.[2] As a downstream product of this pathway, 1-(2-amino-3-hydroxyphenyl)ethanone serves as a potential biomarker and a molecule of interest for investigating the biochemical sequelae of these diseases.

This guide aims to provide a detailed technical resource for the scientific community, covering the synthesis, characterization, and known biological context of this intriguing molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(2-amino-3-hydroxyphenyl)ethanone is fundamental for its synthesis, handling, and application in experimental settings.

| Property | Value | Source |

| IUPAC Name | 1-(2-amino-3-hydroxyphenyl)ethanone | PubChem[5] |

| Synonyms | 2'-Amino-3'-hydroxyacetophenone | PubChem[5] |

| CAS Number | 4502-10-7 | PubChem[5] |

| Molecular Formula | C₈H₉NO₂ | PubChem[5] |

| Molecular Weight | 151.16 g/mol | PubChem[5] |

| Appearance | Predicted to be a solid | - |

| Solubility | Predicted to be soluble in polar organic solvents | - |

| pKa (Predicted) | 8.5 (phenolic OH), 3.5 (aromatic amine) | - |

Proposed Regioselective Synthesis

The proposed synthesis commences with 3-hydroxyacetophenone and employs a sulfonyl group as a removable directing group to ensure the regioselective nitration at the C2 position.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 1-(2-amino-3-hydroxyphenyl)ethanone.

Detailed Experimental Protocol (Proposed)

Causality Behind Experimental Choices: The use of chlorosulfonic acid is a strategic choice to introduce a bulky sulfonic acid group ortho to the hydroxyl group, temporarily blocking the more reactive C4 and C6 positions. This directing group then facilitates the nitration at the desired, less hindered C2 position. Subsequent acidic hydrolysis removes the sulfonyl group, and a standard reduction of the nitro group yields the target amine.

Step 1: Sulfonation of 3-Hydroxyacetophenone

-

To a stirred solution of 3-hydroxyacetophenone (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0-5 °C, slowly add chlorosulfonic acid (1.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it onto ice.

-

Extract the aqueous layer with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the sulfonated intermediate.

Step 2: Nitration of the Sulfonated Intermediate

-

Dissolve the sulfonated intermediate (1.0 eq) in concentrated sulfuric acid at 0-5 °C.

-

Slowly add a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.

-

Maintain the temperature below 10 °C and stir for 1-2 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture onto ice and collect the precipitated product by filtration.

Step 3: Hydrolysis of the Sulfonyl Group

-

Suspend the nitrated-sulfonated intermediate in dilute sulfuric acid.

-

Heat the mixture to reflux for 4-6 hours to effect the desulfonation.

-

Cool the reaction mixture and extract the product, 1-(2-nitro-3-hydroxyphenyl)ethanone, with an appropriate organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Step 4: Reduction of the Nitro Group

-

Dissolve 1-(2-nitro-3-hydroxyphenyl)ethanone (1.0 eq) in ethanol or acetic acid.

-

Add a reducing agent such as iron powder (Fe) and a catalytic amount of hydrochloric acid (HCl), or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Heat the reaction mixture (if using Fe/HCl) or stir at room temperature (for catalytic hydrogenation) until the reaction is complete as monitored by TLC.

-

Filter the reaction mixture to remove the catalyst.

-

Neutralize the filtrate and extract the product with an organic solvent.

-

Dry the organic phase and concentrate under reduced pressure.

-

Purify the crude 1-(2-amino-3-hydroxyphenyl)ethanone by column chromatography or recrystallization to obtain the final product.

Spectroscopic Characterization (Predicted and Comparative)

As experimental spectroscopic data for 1-(2-amino-3-hydroxyphenyl)ethanone is not widely published, this section provides predicted data from reliable chemical databases and comparative data from structurally similar, experimentally characterized molecules. It is crucial for researchers to perform their own analytical characterization to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted in DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5-10.5 | br s | 1H | Ar-OH |

| ~7.0-7.2 | m | 1H | Ar-H |

| ~6.8-7.0 | m | 1H | Ar-H |

| ~6.6-6.8 | m | 1H | Ar-H |

| ~4.5-5.5 | br s | 2H | -NH₂ |

| ~2.5 | s | 3H | -COCH₃ |

¹³C NMR (Predicted in DMSO-d₆, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C=O (ketone) |

| ~145 | C-OH |

| ~140 | C-NH₂ |

| ~125 | Ar-C |

| ~120 | Ar-CH |

| ~118 | Ar-CH |

| ~115 | Ar-CH |

| ~28 | -COCH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H and N-H stretching |

| ~3050 | Medium | Aromatic C-H stretching |

| ~1650 | Strong | C=O stretching (ketone) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretching |

| ~1250 | Medium | C-O stretching (phenol) |

| ~1300 | Medium | C-N stretching (aromatic amine) |

Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization - EI):

| m/z | Relative Intensity (%) | Assignment |

| 151 | High | [M]⁺ (Molecular ion) |

| 136 | Moderate | [M-CH₃]⁺ |

| 108 | Moderate | [M-COCH₃]⁺ |

Biological Significance and Potential Applications

The primary biological relevance of 1-(2-amino-3-hydroxyphenyl)ethanone lies in its origin from the kynurenine pathway of tryptophan metabolism.[2] This pathway is a central route for tryptophan degradation and produces a number of neuroactive and immunomodulatory metabolites.

Role in Tryptophan Metabolism

Caption: Simplified overview of the kynurenine pathway leading to 1-(2-amino-3-hydroxyphenyl)ethanone.

Elevated or altered levels of kynurenine pathway metabolites, including potentially 1-(2-amino-3-hydroxyphenyl)ethanone, have been observed in various disease states, suggesting a role for this molecule as a biomarker.[2]

Potential Therapeutic and Research Applications

-

Biomarker Discovery: Due to its association with tryptophan metabolism, quantifying levels of 1-(2-amino-3-hydroxyphenyl)ethanone in biological fluids could serve as a diagnostic or prognostic biomarker for diseases such as certain cancers and metabolic disorders.

-

Drug Development Intermediate: While its isomer, 3-amino-2-hydroxyacetophenone, is a known intermediate in the synthesis of the anti-asthmatic drug Pranlukast, the potential of 1-(2-amino-3-hydroxyphenyl)ethanone as a building block for novel therapeutics remains an area for exploration. Its bifunctional nature (amine and phenol) makes it an attractive scaffold for medicinal chemistry campaigns.

-

Research Tool: As a purified standard, this compound is essential for metabolomic studies aimed at elucidating the intricacies of the kynurenine pathway and its dysregulation in disease.

Conclusion

1-(2-Amino-3-hydroxyphenyl)ethanone is a biologically significant metabolite with potential applications in diagnostics and as a scaffold for drug discovery. While detailed experimental data on its synthesis and characterization are not extensively documented, this guide provides a robust, scientifically-grounded framework for its preparation and identification. The proposed synthetic route offers a clear path for its production in a laboratory setting, and the compiled spectroscopic data, though predictive, serves as a valuable reference for its characterization. Further research into the biological activities and therapeutic potential of this compound is warranted and is anticipated to yield valuable insights into the role of tryptophan metabolism in health and disease.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20591, this compound.

- Google Patents. (2022). CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone.

- Proka GENOMICS. (n.d.). 1-(2-Amino-3-hydroxyphenyl)ethanone.

- PrepChem. (n.d.). Synthesis of 3-amino-2-hydroxyacetophenone.

- D'Mello, C., Le, T., & Swain, M. G. (2022). Tryptophan Metabolism: A Versatile Area Providing Multiple Targets for Pharmacological Intervention. Pharmacology & Therapeutics, 236, 108113.

- Pu, Y., Wang, Y., & Li, L. (2022).

- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.

Sources

An In-depth Technical Guide to 2'-Amino-3'-hydroxyacetophenone

This guide provides a comprehensive overview of 2'-Amino-3'-hydroxyacetophenone, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document delves into its core chemical properties, established synthesis protocols, and significant applications, with a focus on providing practical, field-proven insights.

Core Molecular and Physical Properties

This compound, also known by its IUPAC name 1-(2-amino-3-hydroxyphenyl)ethan-1-one, is an aromatic organic compound. Its structure, featuring both an amino and a hydroxyl group on the phenyl ring, makes it a versatile precursor in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | |

| Molecular Weight | 151.16 g/mol | |

| IUPAC Name | 1-(2-amino-3-hydroxyphenyl)ethanone | |

| CAS Number | 64945-66-4 | |

| Canonical SMILES | CC(=O)C1=C(C(=CC=C1)O)N | |

| InChI Key | DILGVACGOJNVTP-UHFFFAOYSA-N | |

| Appearance | Solid (powder/crystals) | |

| Melting Point | 148-152 °C | |

| Boiling Point | 353.3±42.0 °C (Predicted) | |

| Solubility | Soluble in organic solvents like DMSO and Methanol |

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and effective method involves the Fries rearrangement of 2-aminophenol acetate.

Experimental Protocol: Synthesis via Fries Rearrangement

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

2-Aminophenol

-

Acetic anhydride

-

Pyridine

-

Aluminum chloride (AlCl₃)

-

Nitrobenzene

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Acetylation of 2-Aminophenol:

-

In a round-bottom flask, dissolve 2-aminophenol in pyridine.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride dropwise while stirring.

-

Allow the reaction to proceed for 2-3 hours, then quench with cold water.

-

Extract the product, 2-acetamidophenyl acetate, with dichloromethane.

-

Wash the organic layer with dilute HCl, followed by NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Fries Rearrangement:

-

To a flask containing nitrobenzene, add anhydrous aluminum chloride.

-

Heat the mixture to 60-70 °C.

-

Add the 2-acetamidophenyl acetate obtained from the previous step in portions.

-

Maintain the temperature and stir for 4-6 hours. The rearrangement is driven by the Lewis acid catalyst (AlCl₃), which facilitates the migration of the acetyl group to the ortho position of the phenolic ring.

-

Cool the reaction mixture and carefully pour it onto crushed ice containing concentrated HCl.

-

The resulting solid is filtered, washed with cold water, and then with a cold solution of sodium bicarbonate to remove acidic impurities.

-

-

Hydrolysis:

-

The intermediate product from the Fries rearrangement is then hydrolyzed by refluxing with aqueous HCl. This step removes the acetyl group from the amino moiety.

-

After cooling, the solution is neutralized with a base (e.g., NaOH) to precipitate the final product, this compound.

-

The crude product is then recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure crystals.

-

Diagram: Synthesis Workflow

A Comprehensive Technical Guide to the Synthesis of 2'-Amino-3'-hydroxyacetophenone from 2-Hydroxyacetophenone

Executive Summary

2'-Amino-3'-hydroxyacetophenone is a pivotal chemical intermediate, most notably in the synthesis of Pranlukast, a leukotriene receptor antagonist used in the management of asthma.[1][2][3] The synthesis of this molecule from the readily available starting material, 2-hydroxyacetophenone, presents a significant regiochemical challenge during the critical electrophilic nitration step. This guide provides an in-depth analysis of a robust two-step synthetic pathway, focusing on strategic control of reaction selectivity. We will first explore a sophisticated "blocking" strategy to achieve precise regioselective nitration at the C-3 position, followed by a detailed examination of various methods for the chemoselective reduction of the nitro group, preserving the adjacent ketone functionality. This document is intended for researchers, chemists, and professionals in the field of pharmaceutical development, offering both mechanistic insights and detailed, field-proven experimental protocols.

Introduction

The synthesis of substituted aromatic compounds is a cornerstone of medicinal chemistry and drug development. The precise placement of functional groups on an aromatic ring is paramount, as even minor positional changes can drastically alter a molecule's biological activity. The target molecule, this compound, exemplifies this principle. Its structure is a key building block for complex pharmaceuticals, where the specific ortho- and meta- relationship of the amino, hydroxyl, and acetyl groups is essential for its utility.[3]

The primary synthetic challenge originates from the electronic properties of the starting material, 2-hydroxyacetophenone. The hydroxyl group is a strongly activating ortho-, para-director, while the acetyl group is a deactivating meta-director. A direct nitration reaction, therefore, leads to a mixture of isomers, primarily the 3-nitro and 5-nitro products, resulting in low yields of the desired 3-nitro intermediate and creating difficult separation challenges.[3][4] This guide elucidates a superior strategy that circumvents this problem, enabling a high-yield, high-purity synthesis.

Overall Synthetic Pathway

The transformation is efficiently achieved in two primary stages: regioselective nitration followed by chemoselective reduction.

Caption: Workflow for the sulfonation-nitration-hydrolysis sequence.

Detailed Experimental Protocol: Sulfonation-Nitration-Hydrolysis

This protocol is adapted from methodologies described in patent literature to ensure high regioselectivity. [3] Materials:

-

2-Hydroxyacetophenone

-

Chlorosulfonic acid (ClSO₃H)

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Urea

-

Ethyl Acetate

-

Ethanol

-

Crushed Ice

Procedure:

-

Sulfonation (Blocking):

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2-hydroxyacetophenone (1.0 eq).

-

Cool the flask in an ice-salt bath to 0-5°C.

-

Slowly add chlorosulfonic acid (1.5 eq) dropwise via the dropping funnel, ensuring the temperature remains below 5°C. Stir vigorously during addition. [3] * After the addition is complete, continue stirring at this temperature for approximately 15-20 minutes until gas evolution ceases.

-

Gradually remove the ice bath and allow the mixture to warm to room temperature. Then, slowly heat the reaction mixture to 80°C and maintain for 1 hour to ensure the completion of the sulfonation. [3]2. Nitration:

-

Cool the reaction flask back down to below 20°C using an ice bath.

-

In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.0 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

-

Add the prepared nitrating mixture dropwise to the reaction flask, maintaining the internal temperature below 20°C. [3] * After addition, stir the mixture at room temperature for 1-2 hours to complete the nitration.

-

-

Hydrolysis (Deblocking) and Workup:

-

Carefully quench the reaction by pouring the mixture onto a large volume of crushed ice with stirring.

-

Add a small amount of urea (approx. 0.05g per 5 mmol of starting material) to neutralize any remaining nitric acid. [3] * Heat the aqueous mixture to reflux to hydrolyze and remove the sulfonic acid group.

-

After cooling, extract the product into ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 2-hydroxy-3-nitroacetophenone.

-

The crude product can be purified by recrystallization from ethanol to yield a solid product. [3]

-

Part 2: Chemoselective Reduction of 2-Hydroxy-3-nitroacetophenone

The second critical step is the reduction of the nitro group to an amine. The primary challenge is to perform this transformation without reducing the ketone (acetyl) group. Several methods are available, each with distinct advantages in terms of mildness, cost, and scalability.

The Challenge of Chemoselectivity

Many powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), will readily reduce both nitro groups and ketones. Therefore, a selective reagent is required. Catalytic hydrogenation is often the method of choice, as catalysts like palladium or platinum can be highly selective for nitro group reduction under controlled conditions. [5][6]The presence of other reducible functional groups necessitates careful selection of the catalyst and reaction conditions to avoid unwanted side reactions. [7]

Caption: Decision guide for selecting a chemoselective reduction method.

Methodologies & Protocols

This method avoids the need for high-pressure hydrogen gas by using a hydrogen donor molecule, such as ammonium formate, in the presence of a catalyst. It is exceptionally mild and selective. [7] Detailed Experimental Protocol:

-

In a round-bottom flask, dissolve 2-hydroxy-3-nitroacetophenone (1.0 eq) in methanol or ethanol.

-

Add ammonium formate (HCOONH₄) (3-5 eq) to the solution.

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight).

-

Stir the reaction mixture at room temperature or gently heat to 40-60°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography or recrystallization as needed. [7]

This is a highly efficient and clean method, widely used in industrial applications.

Detailed Experimental Protocol:

-

Place a solution of 2-hydroxy-3-nitroacetophenone (1.0 eq) in ethanol (approx. 37.5 mL per gram of substrate) in a pressure-resistant hydrogenation vessel. [5]2. Add a catalyst, such as Platinum on Charcoal (Pt/C), to the mixture. [5]3. Seal the vessel and purge with nitrogen, then with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 p.s.i.). [5]5. Stir or agitate the mixture at room temperature (25°C) for 2-3 hours, or until hydrogen uptake ceases. [5]6. Carefully vent the vessel and purge with nitrogen.

-

Filter the mixture to remove the catalyst.

-

Evaporate the filtrate in vacuo to yield the product, which can be purified by column chromatography on silica gel. [5]

Data Summary: Comparison of Reduction Methods

| Method | Reagents | Conditions | Selectivity | Advantages | Disadvantages |

| Catalytic Transfer Hydrogenation | Pd/C, Ammonium Formate | Room Temp to 60°C | Excellent | No H₂ gas required, very mild, good functional group tolerance [7] | Higher cost of ammonium formate, catalyst filtration needed |

| Catalytic Hydrogenation | Pt/C or Pd/C, H₂ gas | 25°C, 50 p.s.i. | Excellent | High atom economy, clean reaction, catalyst is recyclable [5][6] | Requires specialized pressure equipment, handling of H₂ gas |

| Metal/Acid Reduction | SnCl₂·2H₂O in EtOH or Fe/HCl | Room Temp or Reflux | Good to Excellent | Inexpensive reagents, robust and reliable [3][7] | Generates stoichiometric metal waste, workup can be tedious |

Conclusion

The synthesis of this compound from 2-hydroxyacetophenone is a prime example of strategic synthetic planning. Direct nitration is ineffective due to poor regioselectivity. A superior, high-yield pathway involves a three-stage process of sulfonation to block the C-5 position, nitration at the desired C-3 position, and subsequent hydrolytic de-blocking. The resulting 2-hydroxy-3-nitroacetophenone intermediate can then be efficiently and chemoselectively reduced to the final product. For this reduction, catalytic transfer hydrogenation offers the best balance of safety, mildness, and selectivity for laboratory-scale synthesis, while traditional catalytic hydrogenation remains a highly efficient option for scaled-up processes. This guide provides the foundational knowledge and practical protocols for researchers to successfully execute this important chemical transformation.

References

- Tang, H., Zhu, H. L., Zhong, J. X., Wang, M. N., Xue, Y. P., & Zheng, Y. G. (2023). Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis. ChemBioChem, 24(12), e202300165. [Link]

- ChemistryViews (2023). Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone. ChemViews Magazine. [Link]

- Schabel, T., Belger, C., & Plietker, B. (2013). A Mild Chemoselective Ru-Catalyzed Reduction of Alkynes, Ketones, and Nitro Compounds. Organic Letters, 15(11), 2858–2861. [Link]

- PrepChem (n.d.). Synthesis of 3-amino-2-hydroxyacetophenone. PrepChem.com.

- Google Patents (2019). CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone.

- MDPI (2022). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. Molecules, 27(15), 4998. [Link]

- Google Patents (2022). CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone.

- Google Patents (2019).

- ResearchGate (2015). How can an aromatic ketone be reduced in the presence of a nitro group?. [Link]

- SciSpace (2004). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Bulletin of the Korean Chemical Society, 25(1), 18-20. [Link]

- Google Patents (1981). US4264525A - Stepwise reduction of p-nitrophenol.

- Organic Chemistry Portal (n.d.). Amine synthesis by nitro compound reduction. organic-chemistry.org.

- ACS Publications (2020). Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Ag@α-Ti(HPO4)2·H2O: Experimental and Computational Studies. Industrial & Engineering Chemistry Research, 59(46), 20301–20311. [Link]

- University of Canterbury (n.d.). Reduction of 4-Nitrophenol to 4-Aminophenol. UC Research Repository. [Link]

- International Journal of Chemical Studies (2016). Catalytic reduction of 4-Nitrophenol to 4-Aminophenol by using Fe2O3-Cu2O-TiO2 nanocomposite. [Link]

- Google Patents (2020). CN108911988B - Green synthesis method of 2-hydroxy-3-nitroacetophenone.

Sources

- 1. Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone - ChemistryViews [chemistryviews.org]

- 3. CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone - Google Patents [patents.google.com]

- 4. CN108911988B - Green synthesis method of 2-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. US4264525A - Stepwise reduction of p-nitrophenol - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 2'-Amino-3'-hydroxyacetophenone

Introduction

2'-Amino-3'-hydroxyacetophenone is an aromatic ketone that holds significant interest for researchers in medicinal chemistry and drug development. Its bifunctional nature, possessing both amino and hydroxyl groups on the phenyl ring, makes it a versatile scaffold for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. Accurate and unambiguous structural elucidation is paramount for any downstream application. This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for scientists and researchers by not only presenting the spectral data but also by explaining the underlying principles and experimental considerations for its acquisition and interpretation.

The molecular structure of this compound, with the IUPAC name 1-(2-amino-3-hydroxyphenyl)ethanone, is presented below.[1] The strategic placement of the amino, hydroxyl, and acetyl groups on the aromatic ring gives rise to a unique spectroscopic fingerprint, which will be explored in detail throughout this guide.

Caption: Proposed Mass Fragmentation Pathway for this compound.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound. These should be adapted based on the specific instrumentation available.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1.0 s, an acquisition time of 2.0 s, and 16 scans.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2.0 s, an acquisition time of 1.0 s, and 1024 scans.

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with a Fourier transform. Phase the resulting spectra and correct the baseline. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol) into the mass spectrometer via a suitable inlet system (e.g., direct infusion or GC/LC).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate the mass spectrum.

Caption: General Workflow for Spectroscopic Analysis.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed and complementary set of data for its unequivocal structural confirmation. By understanding the principles behind each technique and the expected spectral features, researchers can confidently identify and assess the purity of this important synthetic intermediate. The provided protocols offer a starting point for obtaining high-quality spectroscopic data, which is a critical step in any research and development endeavor.

References

- PubChem. This compound.

- The Royal Society of Chemistry. Synthesis of α-Keto Aldehydes via Selective Cu(I)

- Wiley Online Library. Efficient Production of 3‐Amino‐2‐Hydroxy Acetophenone by Multi‐Enzyme Biosynthesis. [Link]

- PrepChem. Synthesis of 3-amino-2-hydroxyacetophenone. [Link]

- SpectraBase. 2-AMINO-3-HYDROXY-ACETOPHENONE. [Link]

- Google Patents. Method for preparing 2-hydroxy-3-aminoacetophenone.

- Chembiochem. Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis. [Link]

- The Royal Society of Chemistry.

Sources

The Multifaceted Biological Activities of 2'-Amino-3'-hydroxyacetophenone Derivatives: A Technical Guide for Drug Discovery

Abstract

The 2'-Amino-3'-hydroxyacetophenone scaffold represents a privileged starting point in medicinal chemistry, holding significant promise for the development of novel therapeutic agents. Its unique structural arrangement, featuring adjacent amino and hydroxyl groups on an acetophenone core, makes it a versatile precursor for the synthesis of a diverse array of heterocyclic and derivatized compounds. While this compound is well-established as a crucial intermediate in the synthesis of pharmaceuticals such as the anti-asthmatic agent Pranlukast, the broader biological potential of its derivatives is a burgeoning area of research. This technical guide provides an in-depth exploration of the known and potential biological activities of this compound derivatives, with a primary focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. We will delve into the synthetic pathways, mechanisms of action, and structure-activity relationships, offering field-proven insights and detailed experimental protocols to empower researchers and drug development professionals in their quest for new and effective therapies.

Introduction: The Strategic Importance of the this compound Core

This compound is a key building block in organic synthesis, primarily recognized for its role in the production of Pranlukast, a leukotriene receptor antagonist used in the management of asthma and allergic rhinitis.[1] Its chemical structure, possessing nucleophilic amino and hydroxyl groups in proximity to an electrophilic carbonyl group, allows for a rich variety of chemical transformations. This facilitates the construction of complex molecular architectures, including but not limited to chalcones, Schiff bases, pyrazoles, and thiazoles, many of which have been shown to exhibit significant biological activities.[2][3][4][5] The exploration of derivatives stemming from this core is driven by the hypothesis that the inherent functionalities of the parent molecule can be leveraged to create novel compounds with enhanced therapeutic efficacy and selectivity. One patent highlights its use in synthesizing benzoxazole chalcone compounds with demonstrated anti-tumor activity, underscoring the potential that lies within this chemical family.[1]

Synthesis of the Core Moiety: this compound

The efficient synthesis of this compound is paramount for its utilization in drug discovery programs. Several synthetic routes have been reported, often involving multi-step processes that require careful optimization of reaction conditions to achieve high yields and purity.

A common approach involves the nitration of a substituted 2'-hydroxyacetophenone, followed by the reduction of the nitro group to an amine. For instance, 2-hydroxy-5-chloroacetophenone can be nitrated using fuming nitric acid in glacial acetic acid.[6] The resulting nitro derivative is then subjected to catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst, to yield 3-amino-2-hydroxyacetophenone.[6]

Another strategy employs 2-aminophenol as the starting material. This method involves the acetylation of the amino group, followed by a Hoesch reaction to introduce the acetyl group onto the aromatic ring, and subsequent deprotection to yield the final product.[7]

More recently, multi-enzyme biosynthetic routes are being explored as a greener and more efficient alternative to traditional chemical synthesis.[8][9] These methods utilize a cascade of enzymes, such as nitrobenzene nitroreductase and hydroxylaminobenzene mutase, to convert precursors like m-nitroacetophenone into this compound.[8][9]

Anticancer Activity: A Promising Frontier

While direct studies on the anticancer properties of a wide range of this compound derivatives are still emerging, the known antitumor activity of related compounds, such as benzoxazole chalcones derived from this core, provides a strong rationale for further investigation.[1] The general classes of derivatives that can be synthesized from this compound, including chalcones, Schiff bases, and various heterocyclic systems, have well-documented anticancer potential.[2][10][11]

Putative Mechanisms of Anticancer Action

The anticancer effects of these derivatives are often multifactorial, targeting various hallmarks of cancer. Key mechanisms include:

-

Induction of Apoptosis: Many chalcone and Schiff base derivatives have been shown to trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This can involve the modulation of Bcl-2 family proteins, activation of caspases, and the generation of reactive oxygen species (ROS).

-

Cell Cycle Arrest: Compounds can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases (e.g., G1/S or G2/M), often through the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins.

-

Inhibition of Angiogenesis: The formation of new blood vessels is crucial for tumor growth and metastasis. Certain derivatives may interfere with this process by inhibiting key signaling molecules like vascular endothelial growth factor (VEGF).

-

Enzyme Inhibition: Specific enzymes that are overexpressed or hyperactive in cancer cells, such as tyrosine kinases and topoisomerases, can be targeted by these derivatives.

Diagram: Postulated Anticancer Mechanisms of this compound Derivatives

Caption: Potential anticancer mechanisms of action for derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a crucial first step in screening for potential anticancer agents.

Methodology:

-

Cell Culture: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (derivatives of this compound) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens presents a significant global health threat, necessitating the discovery of new antimicrobial agents. Derivatives of hydroxyacetophenones and aminothiazoles have demonstrated promising antibacterial and antifungal activities.[4][12][13][14][15] The structural features of this compound make it an excellent starting point for the synthesis of novel antimicrobial compounds.

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of these derivatives is often influenced by the nature and position of substituents on the aromatic rings.

-

Lipophilicity: Increasing the lipophilicity of the molecule can enhance its ability to penetrate the microbial cell membrane.

-

Electron-withdrawing/donating groups: The presence of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., hydroxyl, methoxy groups) can modulate the electronic properties of the molecule and influence its interaction with microbial targets.

-

Heterocyclic moieties: The incorporation of heterocyclic rings, such as thiazole or pyrazole, can introduce additional sites for interaction with biological targets and enhance antimicrobial potency.[4][5]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory and Antioxidant Potential

Inflammation and oxidative stress are interconnected processes implicated in the pathogenesis of numerous chronic diseases. Hydroxyacetophenone derivatives have been reported to possess both anti-inflammatory and antioxidant properties.[16][17] The phenolic hydroxyl group in the this compound scaffold is a key feature that can contribute to its antioxidant activity through free radical scavenging.

Mechanistic Considerations in Anti-inflammatory Action

The anti-inflammatory effects of related compounds are often attributed to their ability to modulate key inflammatory pathways, such as:

-

Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators.

-

Modulation of NF-κB Signaling: The transcription factor NF-κB plays a central role in regulating the expression of pro-inflammatory genes.

-

Inhibition of Pro-inflammatory Cytokine Production: Compounds may suppress the production of cytokines like TNF-α, IL-1β, and IL-6.

Diagram: Simplified NF-κB Signaling Pathway and Potential Inhibition

Caption: Inhibition of the NF-κB pathway by derivatives.

Experimental Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging activity of compounds.

Methodology:

-

Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol.

-

Compound Preparation: Prepare various concentrations of the test compounds in methanol.

-

Reaction Mixture: Add the DPPH solution to the test compound solutions in a 96-well plate or cuvettes.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. Ascorbic acid is commonly used as a positive control.

Conclusion and Future Directions

This compound and its derivatives represent a promising and versatile scaffold for the development of new therapeutic agents. While its role as a key pharmaceutical intermediate is well-established, the full spectrum of biological activities of its derivatives remains an exciting area for future research. This guide has provided a comprehensive overview of the potential anticancer, antimicrobial, anti-inflammatory, and antioxidant properties of this compound class, along with detailed experimental protocols to facilitate further investigation.

Future research should focus on the synthesis and biological evaluation of a broader range of derivatives of this compound. In-depth structure-activity relationship studies will be crucial for the rational design of more potent and selective compounds. Furthermore, elucidation of the precise molecular mechanisms of action will be essential for advancing the most promising candidates into preclinical and clinical development. The insights and methodologies presented herein are intended to serve as a valuable resource for the scientific community in unlocking the full therapeutic potential of this remarkable chemical scaffold.

References

- Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. (n.d.). MDPI.

- Academic Journal of Chemistry Synthesis Characterization and Biological Applications of Schiff Base Complexes Containing Acetoph. (n.d.).

- Green route for efficient synthesis of biologically active schiff base ligand derived from 2 – hydroxy acetophenone. (n.d.). SciSpace.

- (PDF) Synthesis and biological activities of some chalcone derivatives. (n.d.). ResearchGate.

- (PDF) Synthesis and Characterization of some heterocyclic derivatives from 2-amino thiazol and study of biological activity of prepared derivatives. (2021, October 4). ResearchGate.

- Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes. (n.d.).

- Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. (n.d.). PubMed Central (PMC).

- Anti-oxidant Activity of 2-hydroxyacetophenone Chalcone. (n.d.). Journal of Advanced Scientific Research.

- Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. (n.d.). National Center for Biotechnology Information.

- Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities. (n.d.). PubMed.

- Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. (n.d.). PubMed.

- Chalcone Derivatives As Potential Biological Activities. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.

- (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024, June 12). ResearchGate.

- (PDF) Synthesis, Characterization and Antimicrobial Activity of Metal Complexes of Schiff's Base Derived from S-benzyldithiocarbazate with 2-hydroxyacetophenone. (n.d.). ResearchGate.

- Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (n.d.).

- Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (n.d.). JOCPR.

- Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. (n.d.). RJPT.

- Current status of pyrazole and its biological activities. (n.d.). PubMed Central (PMC).

- Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. (2022, October 25). ResearchGate.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI.

- Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.).

- Method for preparing 2-hydroxy-3-aminoacetophenone. (n.d.). Google Patents.

- (PDF) Synthesis, Characterization and Antimicrobial Activity of Some New Azo-Flavones and Azo-Flavanone Derived From o-Hydroxyacetophenone. (2017, January 11). ResearchGate.

- n-hydroxyacetophenonevaline schiff base: Topics by Science.gov. (n.d.).

- Synthesis and characterization of biological active heterocycle-2-Aminothiazole. (2022, October 24). International Journal of Chemical Studies.

- Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library.

- Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (n.d.).

- (PDF) Synthesis, Characterization and Antimicrobial Activity of 2-[1-(2,4-Dihydroxyphenyl)Ethylene]Hydrazine Carboxamide and its Zn(II) Metal Complex. (2018, August 9). ResearchGate.

- Some biologically active pyrano[2,3-c]pyrazoles. (n.d.). ResearchGate.

- Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (n.d.). MDPI.

- Synthetic method of 3-amino-2-hydroxyacetophenone. (n.d.). Google Patents.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). MDPI.

- Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis. (2023, June 15).

- Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone. (2023, May 28). ChemistryViews.

- Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone. (n.d.). Google Patents.

Sources

- 1. CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. rjptonline.org [rjptonline.org]

- 6. CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]

- 7. CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]

- 8. Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone - ChemistryViews [chemistryviews.org]

- 10. arpgweb.com [arpgweb.com]

- 11. "Synthesis, biological evaluation, and theoretical studies of 2-amino-3" by İLBİLGE MERVE ŞENOL, BEGÜM NURPELİN SAĞLIK ÖZKAN et al. [journals.tubitak.gov.tr]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chemijournal.com [chemijournal.com]

- 16. sciensage.info [sciensage.info]

- 17. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

2'-Amino-3'-hydroxyacetophenone: A Strategic Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals